2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole
Description
Significance of the Benzoxazole (B165842) Scaffold in Contemporary Chemical Research
The benzoxazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.govnajah.edu This versatile core is relatively stable due to its aromaticity, yet possesses reactive sites that allow for extensive functionalization, making it an ideal starting point for the synthesis of complex bioactive molecules. globalresearchonline.net
Benzoxazole derivatives have been reported to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, analgesic, and anticonvulsant properties. nih.govresearchgate.nethakon-art.com The structural similarity of the benzoxazole nucleus to naturally occurring nucleic bases, such as adenine (B156593) and guanine, is thought to facilitate its interaction with biological macromolecules, contributing to its diverse biological effects. globalresearchonline.net
The significance of this scaffold is further underscored by its incorporation into several commercially available drugs. The broad utility of the benzoxazole core continues to inspire researchers to design and synthesize novel derivatives with tailored therapeutic profiles. nih.govresearchgate.net
Rationale for Investigating 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole within Structure-Activity Relationship Frameworks
The investigation of this compound is rooted in the principles of structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological activity. The core of this compound is the 2-mercaptobenzoxazole (B50546) moiety, which serves as a versatile precursor for a variety of S-substituted derivatives. researchgate.netresearchgate.netslideshare.net
The rationale for exploring this specific molecule can be broken down into the following key aspects:
The Benzyl (B1604629) Group: The introduction of a benzyl group at the sulfur atom is a common strategy in medicinal chemistry to explore lipophilic interactions within biological targets.
The Methoxy (B1213986) Substituent: The presence and position of a substituent on the benzyl ring can significantly modulate the electronic and steric properties of the entire molecule, thereby influencing its binding affinity and efficacy. The methoxy group (-OCH3) at the meta-position (position 3) of the benzyl ring is of particular interest. Its electron-donating nature and ability to participate in hydrogen bonding can alter the molecule's interaction with target receptors compared to unsubstituted or differently substituted benzyl analogues.
Systematic Exploration: The synthesis of this compound is a logical step in a systematic exploration of the chemical space around the 2-(benzylthio)benzoxazole scaffold. By comparing its activity to that of other derivatives with substituents at different positions (ortho, para) or with different electronic properties (electron-withdrawing groups), researchers can build a comprehensive SAR model. This model can then guide the design of more potent and selective therapeutic agents.
In essence, this compound represents a specific probe within a broader investigation aimed at elucidating the structural requirements for biological activity in this class of compounds.
Overview of Prior Research on Related S-Substituted Benzoxazoles
Research into S-substituted benzoxazoles, particularly those derived from 2-mercaptobenzoxazole, has yielded a wealth of information and a variety of compounds with promising biological activities. These studies form the foundation upon which the investigation of this compound is built.
Early investigations focused on the synthesis and antimicrobial screening of various 2-alkylsulfanyl and 2-arylsulfanyl benzoxazole derivatives. It was found that the nature of the substituent attached to the sulfur atom plays a crucial role in determining the antimicrobial spectrum and potency. researchgate.netresearchgate.net For instance, certain derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net
More recent research has expanded into the realm of anticancer activity. A number of 2-mercaptobenzoxazole derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. mdpi.comnih.gov For example, compounds incorporating isatin (B1672199) moieties or other heterocyclic systems linked through the sulfur atom have shown potent activity, in some cases comparable to existing chemotherapy drugs. mdpi.comnih.gov These studies often include mechanistic investigations, such as kinase inhibition and apoptosis induction assays, to understand how these compounds exert their cytotoxic effects. mdpi.comnih.gov
The table below summarizes key findings from studies on related S-substituted benzoxazoles, highlighting the diversity of substituents and their associated biological activities.
| Precursor | Substituent Class | Example of Biological Activity |
| 2-Mercaptobenzoxazole | Substituted Benzenes | Antiproliferative mdpi.comnih.gov |
| 2-Mercaptobenzoxazole | Substituted Isatins | Antiproliferative mdpi.comnih.gov |
| 2-Mercaptobenzoxazole | Heterocycles | Antiproliferative, Antimicrobial researchgate.netmdpi.comnih.gov |
| 2-Mercaptobenzoxazole | Acetohydrazides | Antimicrobial slideshare.net |
This body of research collectively demonstrates that the 2-thio-benzoxazole scaffold is a highly "tunable" system. By systematically modifying the substituent at the sulfur atom, researchers can modulate the biological activity of the resulting compounds. The investigation of this compound is a direct extension of this research, aiming to further refine our understanding of the SAR of this important class of heterocyclic compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-17-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)18-15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJQPYSUOJIVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Methoxybenzyl Sulfanyl 1,3 Benzoxazole and Its Analogs
Retrosynthetic Analysis of 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole
A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into readily available starting materials. The primary disconnection occurs at the carbon-sulfur bond (C-S), yielding two key synthons: a 1,3-benzoxazole-2-thiolate anion and a 3-methoxybenzyl cation. These correspond to the practical starting materials 1,3-benzoxazole-2-thiol (B7734307) (also known as 2-mercaptobenzoxazole) and a 3-methoxybenzyl halide, such as 3-methoxybenzyl bromide.
A further disconnection of the 1,3-benzoxazole-2-thiol intermediate breaks apart the heterocyclic ring. This step involves a conceptual hydrolysis and decarbonylation, leading back to the fundamental precursor, 2-aminophenol (B121084), and a one-carbon electrophile, typically derived from reagents like carbon disulfide or its equivalents. rsc.org This two-step disconnection strategy forms the basis for the forward synthesis, which involves first constructing the benzoxazole (B165842) core and then functionalizing the C-2 position with the desired thioether side chain.
Classical Synthetic Routes to the 1,3-Benzoxazole Core
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal and materials chemistry. Its synthesis has been extensively studied, with classical routes predominantly relying on the cyclization of 2-aminophenol precursors.
The most traditional and widely employed method for constructing the 1,3-benzoxazole ring is the condensation of a 2-aminophenol with a suitable one-carbon electrophile, such as a carbonyl compound. rsc.org This versatile approach can utilize a variety of carbonyl sources, including aldehydes, carboxylic acids, acyl chlorides, and esters. rsc.orgmdpi.com
The reaction with aldehydes proceeds via the initial formation of a Schiff base (an imine), which then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation or elimination) to furnish the benzoxazole ring. researchgate.net A wide array of catalysts, including Brønsted acids, Lewis acids like samarium triflate, and ionic liquids, have been employed to facilitate this transformation under various conditions, including conventional heating, microwave irradiation, and solvent-free protocols. rsc.orgorganic-chemistry.org
Similarly, condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid, provides a direct route to 2-substituted benzoxazoles. researchgate.net The use of acid derivatives such as acyl chlorides or esters offers alternative pathways for acylation of the amino group, followed by ring closure. rsc.org
An alternative strategy for benzoxazole synthesis involves the oxidative cyclization of pre-formed intermediates, typically Schiff bases derived from 2-aminophenols and aldehydes. rsc.org This approach is advantageous as it often proceeds under mild conditions and can utilize environmentally benign oxidants.
Elemental sulfur has been identified as an effective oxidant for promoting the cyclization of 2-aminophenols with aldehydes to yield benzoxazoles. researchgate.net Other methodologies employ hypervalent iodine reagents, which can be generated electrochemically for a greener process, to mediate the oxidative ring closure. acs.org Furthermore, transition-metal catalysts, in conjunction with molecular oxygen as the ultimate oxidant, have been developed for the aerobic oxidative cyclization, representing a highly atom-economical approach. rsc.org
Strategies for S-Alkylation/Arylation at the C-2 Position of Benzoxazoles
Once the 1,3-benzoxazole-2-thiol core is established, the final step in synthesizing the target molecule is the introduction of the 3-methoxybenzyl group onto the sulfur atom. This is typically achieved through S-alkylation.
The most direct and common method for forming the C-S bond is through a nucleophilic substitution reaction. gacariyalur.ac.in The precursor, 1,3-benzoxazole-2-thiol, exists in tautomeric equilibrium with 1,3-benzoxazole-2(3H)-thione. Treatment with a base, such as potassium carbonate or sodium hydroxide, deprotonates the molecule to form a potent sulfur-centered nucleophile (thiolate). mdpi.com
This thiolate readily reacts with an alkylating agent, in this case, a 3-methoxybenzyl halide (e.g., chloride or bromide), via an SN2 mechanism. gacariyalur.ac.inresearchgate.net The reaction is typically conducted in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the substitution process. mdpi.com While N-alkylation is a potential side reaction, S-alkylation is generally favored for this ambident nucleophile due to the higher nucleophilicity of the soft sulfur atom (Hard-Soft Acid-Base theory).
While nucleophilic substitution is highly effective for S-alkylation with activated substrates like benzyl (B1604629) halides, metal-catalyzed cross-coupling reactions provide a powerful alternative, particularly for the formation of C(aryl)-S bonds (S-arylation). Copper-catalyzed methodologies have been developed for the transformation of aryl alcohols into thioethers through a cooperative process involving oxygenation and decarboxylative functionalization. rsc.org Such strategies can be adapted for the synthesis of complex thioethers. Copper-mediated cross-coupling of thioesters has also been shown to be a facile method for creating C-S linkages under mild conditions, further expanding the synthetic toolkit for accessing diverse benzoxazole analogs. nih.gov
Optimization of Reaction Conditions for this compound Synthesis
The synthesis of the target compound, this compound, and its analogs involves the formation of the benzoxazole ring system. The optimization of this core synthesis is critical for achieving high yields and purity. Key parameters that are typically optimized include the choice of solvent, the catalytic system, temperature, and pressure.
The choice of catalyst and solvent system is paramount in the synthesis of benzoxazoles. Modern catalysis has introduced a range of options, from metal and nanocatalysts to ionic liquids, each offering distinct advantages.
Nanocatalysts: These materials are noted for their high surface area and reactivity, which can lead to enhanced reaction rates and yields. nih.gov For instance, a magnetically separable Ag@Fe2O3 core-shell nanocatalyst has been successfully used for the one-pot condensation of 2-aminophenol and aromatic aldehydes at room temperature, producing 2-aryl benzoxazoles in high yields (88-97%). ckthakurcollege.net Other examples include palladium-supported nanocatalysts rsc.org and copper nanoparticles. ijpbs.com
Metal Catalysts: Various metal-based catalysts are effective for benzoxazole synthesis. Zinc dust has been employed as a reusable reagent in the microwave-assisted synthesis of 2-cyclic amine-substituted benzoxazoles under solvent-free conditions. tandfonline.com Copper-catalyzed reactions, such as the synthesis from free phenols and cyclic oxime esters, provide a direct route to the benzoxazole core under mild conditions. acs.org Catalysts like zinc triflate and silica-supported ferric chloride have also been reported for the coupling of 2-aminophenols with aldehydes. ijpbs.com
Ionic Liquids (ILs): Ionic liquids are valued in green chemistry for their low volatility and potential reusability. Brønsted acidic ionic liquids (BAIL), both in gel form and as phosphonium (B103445) salts, have been shown to be highly efficient, recyclable catalysts for benzoxazole synthesis under solvent-free conditions. rsc.orgnih.govacs.org For example, a BAIL gel catalyst afforded a 98% yield of 2-phenylbenzoxazole (B188899) at 130 °C. nih.govacs.org Another approach utilized an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles as a recyclable catalyst under solvent-free sonication, achieving yields up to 90%. nih.govresearchgate.net
Table 1: Comparison of Catalysts in the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid (BAIL) Gel | Solvent-free, 130 °C | 5 h | 98 | nih.govacs.org |
| LAIL@MNP | Solvent-free, sonication, 70 °C | 30 min | 90 | nih.gov |
| Ag@Fe2O3 Core-Shell Nanoparticles | Room Temperature | - | 88-97 | ckthakurcollege.net |
| TiO2–ZrO2 | Acetonitrile (B52724), 60 °C | 15-25 min | 83-93 | nih.gov |
| Zinc Dust | Solvent-free, Microwave | Short | Good | tandfonline.com |
Reaction temperature is a critical variable that significantly influences reaction rates and product yields in benzoxazole synthesis. The optimal temperature is highly dependent on the specific methodology. For instance, some nanocatalyst-driven reactions proceed efficiently at room temperature. ckthakurcollege.net In contrast, syntheses using ionic liquids or other catalysts may require elevated temperatures, typically ranging from 60 °C to 140 °C, to achieve optimal results. nih.govrsc.orgnih.gov Microwave-assisted syntheses often utilize temperatures around 50 °C. mdpi.com Most reported synthetic protocols for benzoxazoles are conducted at atmospheric pressure, simplifying the required experimental setup.
The kinetics of benzoxazole synthesis and the final product yield are directly influenced by the interplay of catalysts, solvents, and temperature. The development of advanced catalytic systems has led to dramatic improvements in reaction times, reducing them from many hours to mere minutes. nih.govrsc.org
For example, the use of a TiO2–ZrO2 catalyst in acetonitrile at 60 °C allows for the synthesis of 2-aryl benzoxazoles in just 15–25 minutes with yields between 83% and 93%. nih.gov Similarly, a method using a magnetic ionic liquid catalyst under ultrasound irradiation achieves reaction completion in 30 minutes. nih.gov Solvent-free methods, particularly those assisted by microwaves or employing efficient catalysts like ionic liquids, not only accelerate the reaction but also simplify work-up procedures, contributing to higher isolated yields. nih.govscispace.com Yields for optimized benzoxazole syntheses are frequently reported in the range of 85% to over 95%. ckthakurcollege.netrsc.orgnih.gov
Green Chemistry Approaches in the Synthesis of Benzoxazole Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzoxazole derivatives to minimize environmental impact. jetir.orgresearchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, using recyclable catalysts, and improving energy efficiency. ckthakurcollege.netbohrium.com Key strategies include the use of solvent-free reaction conditions and energy-efficient protocols like microwave-assisted synthesis.
Conducting reactions without a solvent offers significant environmental and economic benefits, including the elimination of solvent waste, reduced purification steps, and lower costs. Several effective solvent-free methods for benzoxazole synthesis have been developed.
One approach involves the reaction of acyl chlorides with o-substituted aminoaromatics using a silica-supported sodium hydrogen sulfate (B86663) catalyst, which is efficient and environmentally friendly. scispace.com Another method employs a Brønsted acidic ionic liquid gel as a recyclable catalyst for the condensation of 2-aminophenol and aldehydes at 130 °C, achieving yields of 85–98%. rsc.orgnih.govacs.org Mechanical grinding, using a mortar and pestle with catalysts like potassium-ferrocyanide or SrCO3, has also been shown to produce benzoxazole derivatives in minutes at room temperature in high yields. rsc.org
Table 2: Examples of Solvent-Free Synthesis of Benzoxazole Derivatives
| Catalyst/Method | Reactants | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | 130 °C | 5 h | 85-98 | rsc.orgnih.govacs.org |
| Potassium-ferrocyanide | 2-Aminophenol, Aldehydes | Grinding, Room Temp. | < 2 min | 87-96 | rsc.org |
| Zinc Dust | 2-Amino(thio)phenol, Isothiocyanate | Microwave | Short | Good | tandfonline.com |
| NaHSO4-SiO2 | Acyl chlorides, o-aminoaromatics | Heating | - | High | scispace.com |
Microwave-assisted organic synthesis has emerged as a powerful tool that aligns with the principles of green chemistry. researchgate.net By utilizing microwave irradiation for dielectric heating, this technique can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. thieme-connect.comscienceandtechnology.com.vn
Numerous protocols for benzoxazole synthesis have been adapted for microwave irradiation. A direct coupling of carboxylic acids with 2-aminophenol has been achieved under microwave irradiation in catalyst- and solvent-free conditions, affording good yields in just 20 minutes. thieme-connect.com In another example, a hydrogen peroxide-mediated cyclodesulfurization of isothiocyanates and 2-aminophenol in ethanol (B145695) was completed in under 5 minutes using microwaves, resulting in high yields. tandfonline.comtandfonline.com The combination of microwave heating with solvent-free conditions, often facilitated by a recyclable catalyst like zinc dust, represents a particularly efficient and environmentally benign strategy for synthesizing benzoxazole derivatives. tandfonline.com
Ultrasound-Assisted Protocols
The application of ultrasound irradiation in organic synthesis has emerged as a powerful tool for promoting reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional methods. researchgate.netacs.org In the context of benzoxazole synthesis, ultrasound-assisted protocols represent a green and efficient alternative. jocpr.com The synthesis of 2-substituted benzoxazoles can be effectively achieved by the condensation of 2-aminophenols with various precursors under sonication. jocpr.com
For the synthesis of this compound, an analogous two-step ultrasonic approach could be envisioned. The first step would involve the ultrasound-assisted synthesis of the benzoxazole-2-thiol core from 2-aminophenol and a sulfur source. The subsequent S-alkylation with 3-methoxybenzyl halide would also be accelerated by sonication. Studies have shown that reactions performed under solvent-free sonication can be significantly faster, with some benzoxazole syntheses completing in as little as 30 minutes. jocpr.com The use of recyclable catalysts, such as ionic liquids supported on nanoparticles, in conjunction with ultrasound can further enhance the sustainability of the process. jocpr.com This method not only accelerates the reaction rate but also aligns with the principles of green chemistry by reducing energy consumption and often avoiding the use of volatile organic solvents. jocpr.comjocpr.com
Mechanochemical Reactions
Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, offers a solvent-free and highly efficient route for the synthesis of heterocyclic compounds, including benzoxazoles. jocpr.comarctomsci.com This technique is noted for its clean reaction profiles, simple work-up procedures, and high yields. arctomsci.com The synthesis of 2-arylbenzoxazoles has been successfully demonstrated through the simple grinding of a 2-aminophenol and an appropriate aldehyde in a mortar and pestle, sometimes in the presence of a catalyst. jocpr.com
This approach can be adapted for the synthesis of the benzoxazole-2-thiol precursor. The solid-state reaction between 2-aminophenol and a solid sulfur-donating reagent could be initiated by mechanical grinding. The resulting thiol could then be reacted with 3-methoxybenzyl chloride under similar mechanochemical conditions to yield the final product. The primary advantages of this method are the elimination of bulk solvents, which reduces waste and environmental impact, and the potential for reactions to occur at room temperature, thus lowering energy consumption. jocpr.comarctomsci.com
Synthesis of Structurally Modified Analogs of this compound
The synthesis of structurally modified analogs of the title compound is crucial for establishing structure-activity relationships (SAR) and optimizing its pharmacological profile. Modifications can be systematically introduced at two primary locations: the methoxybenzyl moiety and the benzoxazole core.
Systematic Variation of the Methoxybenzyl Moiety
The methoxybenzyl portion of the molecule can be readily altered by employing different substituted benzyl halides in the S-alkylation step with benzoxazole-2-thiol. This allows for a systematic investigation of the effects of substituent type and position on the benzene (B151609) ring. For example, the methoxy (B1213986) group can be moved from the meta (3) position to the ortho (2) or para (4) positions to probe the influence of positional isomerism.
Furthermore, a wide array of other substituents can be introduced. These can range from simple alkyl groups to various electron-donating or electron-withdrawing groups. The synthesis of these analogs follows the same general S-alkylation protocol, providing a versatile method for creating a library of compounds.
Table 1: Examples of Analogs with Variations in the Benzyl Moiety
| Compound Name | Modification |
|---|---|
| 2-[(4-Methoxybenzyl)sulfanyl]-1,3-benzoxazole | Methoxy group at para-position |
| 2-[(2-Methoxybenzyl)sulfanyl]-1,3-benzoxazole | Methoxy group at ortho-position |
| 2-[(3-Chlorobenzyl)sulfanyl]-1,3-benzoxazole | Methoxy group replaced by Chloro |
| 2-[(3-Methylbenzyl)sulfanyl]-1,3-benzoxazole | Methoxy group replaced by Methyl |
| 2-[(3-Nitrobenzyl)sulfanyl]-1,3-benzoxazole | Methoxy group replaced by Nitro |
Modifications to the Benzoxazole Core
Modifications to the benzoxazole ring itself are typically achieved by starting with a substituted 2-aminophenol. The substituents on the benzene ring of the benzoxazole core can significantly influence the electronic properties and lipophilicity of the final compound, which in turn can affect its biological activity. jocpr.com For instance, introducing electron-withdrawing groups like chlorine or nitro groups, or electron-donating groups like methyl or additional methoxy groups, can lead to analogs with different properties.
Research has shown that substitution at the 5-position of the benzoxazole ring is of particular interest and can enhance the biological potency of the molecule. jocpr.com By selecting the appropriately substituted 2-aminophenol, a diverse range of analogs can be synthesized using the established cyclization and S-alkylation methodologies.
Table 2: Examples of Analogs with Modifications on the Benzoxazole Core
| Compound Name | Modification |
|---|---|
| 5-Chloro-2-[(3-methoxybenzyl)sulfanyl]-1,3-benzoxazole | Chloro group at position 5 |
| 5-Methyl-2-[(3-methoxybenzyl)sulfanyl]-1,3-benzoxazole | Methyl group at position 5 |
| 5-Nitro-2-[(3-methoxybenzyl)sulfanyl]-1,3-benzoxazole | Nitro group at position 5 |
| 6-Chloro-2-[(3-methoxybenzyl)sulfanyl]-1,3-benzoxazole | Chloro group at position 6 |
Introduction of Stereochemical Elements
The introduction of stereochemical elements into the structure of this compound can lead to enantiomerically pure analogs, which is often crucial for specific biological interactions. Chirality can be introduced by modifying the linker between the sulfur atom and the benzyl ring.
A common strategy to create a stereocenter is to use a chiral electrophile in the alkylation step. For instance, instead of using 3-methoxybenzyl chloride, a chiral halide such as (R)- or (S)-1-(3-methoxyphenyl)ethyl chloride could be reacted with benzoxazole-2-thiol. This would result in the formation of a pair of diastereomers if the final molecule has more than one chiral center, or a pair of enantiomers if this is the only stereocenter.
This reaction would proceed via a standard SN2 mechanism, leading to the synthesis of the corresponding chiral analog:
(R)-2-[1-(3-methoxyphenyl)ethylsulfanyl]-1,3-benzoxazole
(S)-2-[1-(3-methoxyphenyl)ethylsulfanyl]-1,3-benzoxazole
These enantiomerically pure compounds would be invaluable for studying the stereospecific requirements of biological targets. The separation and characterization of these stereoisomers would typically be accomplished using chiral chromatography and polarimetry.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 3 Methoxybenzyl Sulfanyl 1,3 Benzoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of molecules like 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole. It provides detailed information about the chemical environment of each atom, enabling a complete structural assignment and analysis of its conformational preferences in solution.
2D NMR Techniques (COSY, HSQC, HMBC) for Full Assignment
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu It would be used to trace the connectivity of protons within the benzoxazole (B165842) and the 3-methoxybenzyl ring systems independently. For instance, the correlations between the aromatic protons on the benzoxazole ring (positions 4, 5, 6, and 7) and on the methoxybenzyl ring would be clearly established.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹JCH). columbia.edu It is highly sensitive and allows for the direct assignment of carbon signals based on their known proton assignments. uvic.ca The methylene (B1212753) bridge (-S-CH₂-) protons would show a clear correlation to the methylene carbon, and each aromatic proton would correlate to its respective aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for connecting different molecular fragments. columbia.eduyoutube.com Key HMBC correlations would link the methylene protons (H-8) to the benzoxazole C2 carbon and the C1' carbon of the benzyl (B1604629) ring, confirming the connection of the major structural units through the sulfur atom. Further correlations from the methoxy (B1213986) protons to the C3' carbon would confirm the position of the methoxy group.
Based on principles of NMR spectroscopy and data from related benzoxazole structures, a table of expected ¹H and ¹³C chemical shifts can be proposed. esisresearch.orgnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| 2 | C | - | ~165 |
| 3a | C | - | ~152 |
| 4 | CH | ~7.3-7.5 | ~110-115 |
| 5 | CH | ~7.2-7.4 | ~124-126 |
| 6 | CH | ~7.2-7.4 | ~124-126 |
| 7 | CH | ~7.3-7.5 | ~118-122 |
| 7a | C | - | ~141 |
| 8 (CH₂) | CH₂ | ~4.5 | ~35 |
| 1' | C | - | ~138 |
| 2' | CH | ~6.9 | ~114 |
| 3' | C | - | ~160 |
| 4' | CH | ~6.8 | ~121 |
| 5' | CH | ~7.2 | ~130 |
| 6' | CH | ~6.9 | ~113 |
| OCH₃ | CH₃ | ~3.8 | ~55 |
Dynamic NMR Studies for Rotational Barriers
The single bonds within the -S-CH₂-Ar linkage of this compound allow for rotation, potentially leading to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is the definitive technique for studying such conformational exchange processes and quantifying the energy barriers between them. nih.gov By recording NMR spectra at various temperatures, one can observe changes in the appearance of signals corresponding to atoms that exchange between magnetically inequivalent sites.
For this molecule, hindered rotation around the C(aryl)-CH₂ bond or the CH₂-S bond could lead to distinct signals for the methylene protons at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. beilstein-journals.org
The activation energy (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals. nih.govmissouri.edu While specific DNMR studies on this compound have not been reported, studies on similar molecules with rotational freedom, such as N-benzhydrylformamides and substituted piperazines, have successfully determined rotational barriers, which typically fall in the range of 10-25 kcal/mol. nih.govbeilstein-journals.orgnih.gov Such a study on this compound would provide critical insight into its conformational flexibility and the stability of its ground-state rotamers.
Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the precise three-dimensional structure of a molecule in the solid state. This technique provides exact atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. mdpi.comnih.gov
For this compound, a successful crystal structure determination would reveal:
Solid-State Conformation: The exact spatial arrangement of the benzoxazole and 3-methoxybenzyl rings relative to each other, defined by the torsion angles around the C-S-CH₂-C linkage. This would confirm the preferred rotamer in the crystalline form.
Molecular Geometry: Precise measurements of all bond lengths and angles, which can be compared with theoretical calculations to understand the effects of crystal packing on the molecular structure. nih.gov
Intermolecular Interactions: The analysis of the crystal packing would identify non-covalent interactions that stabilize the crystal lattice, such as π–π stacking between the aromatic rings, C-H···π interactions, or other weak hydrogen bonds involving the oxygen and nitrogen atoms. mdpi.comnih.govsemanticscholar.org Understanding these interactions is crucial for comprehending the material's solid-state properties.
Although a crystal structure for the title compound is not available in the public domain, studies on related benzoxazole and benzimidazole (B57391) derivatives show that such molecules often engage in extensive networks of weak intermolecular interactions that dictate their packing motifs. nih.govnih.govresearchgate.net
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation
Advanced mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, is essential for confirming the molecular weight and elucidating the fragmentation pathways of a compound. This information is invaluable for structural confirmation and for identifying the molecule in complex mixtures.
For this compound (Molecular Formula: C₁₅H₁₃NO₂S, Molecular Weight: 271.34 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).
Tandem MS experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. A plausible fragmentation pathway can be proposed based on the known fragmentation patterns of related structures. nih.govwvu.edumdpi.comjournalijdr.com
Key plausible fragmentation steps include:
Benzylic Cleavage: The most favorable initial fragmentation would likely be the cleavage of the C-S bond to generate a stable 3-methoxybenzyl carbocation (m/z 121) and a benzoxazole-2-thiolate radical or anion. The 3-methoxybenzyl cation is a common and abundant ion in the mass spectra of such compounds.
McLafferty-type Rearrangement: A hydrogen rearrangement followed by cleavage could lead to the formation of benzoxazole-2-thiol (m/z 151) and 3-methoxytoluene.
Fragmentation of the Benzoxazole Ring: Subsequent fragmentation of the benzoxazole-containing ions could involve the loss of CO or HCN, which are characteristic fragmentation patterns for benzimidazole and benzoxazole rings. journalijdr.com
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z | Plausible Formula | Plausible Identity/Origin |
|---|---|---|
| 271 | [C₁₅H₁₃NO₂S]⁺ | Molecular Ion [M]⁺ |
| 151 | [C₇H₅NOS]⁺ | Benzoxazole-2-thiol fragment |
| 121 | [C₈H₉O]⁺ | 3-Methoxybenzyl cation (Base Peak) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of CH₂O from m/z 121) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization
For this compound, the spectra would be characterized by vibrations from its three main components: the benzoxazole ring, the 3-methoxybenzyl group, and the sulfide (B99878) linkage.
Table 3: Characteristic Vibrational Frequencies and Their Assignments
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic rings |
| 2950-2850 | C-H stretch | -CH₂- and -OCH₃ |
| ~1620, ~1580, ~1470 | C=C / C=N stretch | Benzoxazole and Benzene (B151609) rings |
| 1250-1200 | C-O-C asymmetric stretch | Aryl-O-CH₃ ether |
| 1050-1000 | C-O-C symmetric stretch | Aryl-O-CH₃ ether |
| ~1250 | =C-O-C stretch | Benzoxazole ring |
| 750-690 | C-S stretch | Sulfide linkage |
| 850-750 | C-H out-of-plane bend | Aromatic ring substitution pattern |
Computational and Theoretical Investigations of 2 3 Methoxybenzyl Sulfanyl 1,3 Benzoxazole
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, properties, and reactivity of molecules. Such calculations for 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole would provide valuable insights into its behavior at a molecular level.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic or electron-donating capacity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the electrophilic or electron-accepting capacity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller gap implies that the molecule is more polarizable and more reactive. For benzoxazole (B165842) derivatives, the distribution of these orbitals is typically across the conjugated system. The HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. semanticscholar.org
Table 1: Illustrative Frontier Molecular Orbital Energies (DFT) (Note: This data is hypothetical and for illustrative purposes only, as specific calculations for this compound are not available.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | ELUMO - EHOMO; indicates chemical stability |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the molecule's surface, typically color-coded to identify regions of positive and negative potential. Red colors signify areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For a molecule like this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen of the methoxy (B1213986) group, highlighting these as potential hydrogen-bond acceptors. researchgate.net The hydrogen atoms on the aromatic rings would likely exhibit a positive potential. This analysis is crucial for understanding noncovalent interactions, such as those involved in ligand-receptor binding. researchgate.net
Frontier Orbital Theory (FMO) uses the interaction between the HOMO of one molecule and the LUMO of another to explain chemical reactivity and reaction mechanisms. nih.gov By analyzing the energies and symmetries of these frontier orbitals, predictions can be made about the feasibility and regioselectivity of chemical reactions. nih.gov For instance, in a potential interaction with a biological target, the theory suggests that the reaction is favored when the HOMO of the drug molecule (the nucleophile) interacts with the LUMO of the receptor's active site (the electrophile), or vice-versa. The theory provides a framework for understanding how the molecule might engage in covalent or charge-transfer interactions, which is fundamental to designing more potent derivatives. nih.gov
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting binding modes and affinities.
The benzoxazole scaffold is present in numerous compounds with a wide range of biological activities, suggesting it can interact with various molecular targets. In silico studies on various benzoxazole derivatives have identified several putative protein targets. For example, some derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. Other potential targets for this class of compounds include bacterial enzymes like DNA gyrase, which is crucial for antibacterial drug design. The specific molecular targets for this compound would need to be determined through dedicated screening and docking studies.
Once a putative target is identified, molecular docking can predict the binding affinity, often expressed as a docking score or in kcal/mol. This value estimates the strength of the interaction between the ligand and the receptor. Studies on analogous benzoxazole derivatives have shown binding affinities against anticancer targets in the range of -7.2 to -8.9 kcal/mol.
Docking also reveals the specific interactions, or "hotspots," that stabilize the ligand-receptor complex. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.
Pi-Pi Stacking: Aromatic rings of the ligand interacting with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein's binding pocket.
Van der Waals Forces: General attractive or repulsive forces between atoms.
For this compound, the benzoxazole and methoxybenzyl rings would be expected to form hydrophobic and pi-stacking interactions, while the heteroatoms could act as hydrogen bond acceptors.
Table 2: Illustrative Molecular Docking Results against a Putative Kinase Target (Note: This data is hypothetical and for illustrative purposes only, as specific docking studies for this compound against a confirmed target are not available.)
| Parameter | Value/Residues | Interaction Type |
| Binding Affinity (kcal/mol) | -8.2 | Overall predicted binding energy |
| Hydrogen Bonds | GLU-885, LYS-867 | Interaction with key catalytic residues |
| Hydrophobic Interactions | LEU-840, VAL-848, ALA-866 | Interaction within the hydrophobic pocket |
| Pi-Pi Stacking | PHE-1047 | Aromatic ring interaction |
Ligand Conformational States within Binding Pockets
The conformational state of this compound within a biological target's binding pocket is a critical determinant of its activity. While direct crystallographic data for this specific compound in a complex is not available, insights can be drawn from computational modeling and structural studies of related benzoxazole derivatives.
Molecular docking simulations are a primary tool to predict the binding conformation. These simulations would model the flexible ligand, this compound, and its interaction with the amino acid residues of a target protein's active site. For instance, in studies of other benzoxazole derivatives as potential anti-inflammatory agents, docking has been used to understand interactions with enzymes like cyclooxygenase-2 (COX-2). Key interactions often involve hydrogen bonding with residues such as Tyr-355 and Arg-120 nih.gov.
Table 1: Torsion and Dihedral Angles in Related Structures
| Feature | Compound Type | Angle (°) | Reference |
|---|---|---|---|
| Dihedral Angle (Benzoxazole & Phenyl Ring) | 1,3-benzoxazole derivative | 66.16 | nih.gov |
| Dihedral Angle (Oxadiazole & Benzene (B151609) Ring) | 1,3,4-oxadiazole derivative | 73.12 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Properties
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is valuable for predicting the activity of new analogs of this compound.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a series of analogs of this compound, a wide range of descriptors would be calculated. These are typically categorized by their dimensionality (0D, 1D, 2D, 3D) researchgate.net.
0D Descriptors: Include constitutional descriptors like molecular weight and atom counts.
1D Descriptors: Include properties like logP (lipophilicity) and electronic descriptors.
2D Descriptors: Are derived from the 2D representation of the molecule and include topological indices and connectivity indices (e.g., chiV1, chi3Cluster) derpharmachemica.com.
3D Descriptors: Depend on the 3D conformation of the molecule and can include steric and electronic fields.
Once calculated, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity. Methods like Genetic Function Algorithm (GFA) or stepwise multiple linear regression are often employed for this purpose nih.govnih.gov. The goal is to select a small set of non-correlated descriptors to build a robust and interpretable model.
With the selected descriptors, a statistical model is developed to predict the biological activity. Common methods include Multiple Linear Regression (MLR) and Partial Least Squares Regression (PLSR) derpharmachemica.com.
The quality and predictive power of the developed QSAR model are assessed through rigorous validation:
Internal Validation: This is often performed using the leave-one-out cross-validation (LOO-CV) method. The cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a good model derpharmachemica.com.
External Validation: The dataset is split into a training set for model building and a test set for validation. The model's ability to predict the activity of the test set compounds is evaluated using the predictive correlation coefficient (R²pred). An R²pred value greater than 0.6 is often considered a threshold for a model with good predictive power nih.govmdpi.com.
Other statistical parameters used to judge the model's quality include the coefficient of determination (R²), the adjusted R² (R²adj), and the root mean square error (RMSE) nih.govmdpi.com.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² | Cross-validated correlation coefficient (internal predictive ability) | > 0.5 |
A validated QSAR model serves as a powerful tool for the design of new, potentially more potent analogs of this compound. The model provides insights into the structure-activity relationship, indicating which molecular properties are most influential for the desired biological activity. For instance, a QSAR model for benzoxazole derivatives might indicate that increased hydrophobicity and specific steric bulk are directly proportional to activity imrpress.com.
By analyzing the descriptors in the final QSAR equation, medicinal chemists can prioritize which structural modifications are most likely to enhance activity. For example, if a descriptor related to the electrostatic potential in a particular region is significant, analogs can be designed with substituents that modify this property. This predictive capability allows for the rational design of new chemical entities (NCEs) and helps in prioritizing synthetic efforts towards the most promising compounds researchgate.net.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and the influence of solvent effects, which are crucial for its interaction with biological targets.
An MD simulation would model the compound either in a solvent box (typically water) to understand its behavior in an aqueous environment or within the binding site of a target protein to study the stability of the ligand-protein complex. The simulation tracks the trajectory of the atoms, revealing the dynamic nature of the molecule's conformation. This is particularly important for understanding the flexibility of the benzyl (B1604629) and benzoxazole rings relative to each other and the rotational freedom around the sulfanyl (B85325) linker.
Solvent effects are inherently included in these simulations. The explicit water molecules can form hydrogen bonds with the methoxy oxygen and the nitrogen and oxygen atoms of the benzoxazole ring, influencing the preferred conformations of the compound in solution. When simulating the ligand-protein complex, MD can reveal the role of water molecules in mediating interactions within the binding pocket. These simulations can also be used to assess the stability of the binding pose predicted by molecular docking rsc.orgresearchgate.net.
Cheminformatics Approaches for Analog Prioritization and Library Design
Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, cheminformatics approaches are instrumental in prioritizing analogs for synthesis and designing focused compound libraries.
One common approach is similarity searching, where databases of chemical compounds are searched for molecules with structural or physicochemical similarity to the lead compound. This can identify commercially available or previously synthesized compounds that are likely to have similar biological activity.
For designing new analogs, virtual libraries can be generated by systematically modifying the core structure of this compound. For example, different substituents could be placed on the benzyl and benzoxazole rings. These virtual compounds can then be filtered based on predicted properties. Descriptors calculated for QSAR modeling, such as lipophilicity (logP) and molecular weight, can be used to ensure drug-likeness (e.g., by applying Lipinski's Rule of Five). The validated QSAR model can then be used to predict the biological activity of the virtual analogs, allowing for the prioritization of the most promising candidates for synthesis and testing researchgate.net. This approach streamlines the drug discovery process by focusing resources on compounds with the highest probability of success.
Molecular and Cellular Investigations of 2 3 Methoxybenzyl Sulfanyl 1,3 Benzoxazole: an in Vitro Mechanistic Perspective
Target Identification and Engagement Studies In Vitro
Enzyme Inhibition Kinetics and Mechanism (e.g., COX, Topoisomerase I, Akt, NF-κB, Sec14p)
No data is available on the inhibitory activity or kinetic parameters of 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole against cyclooxygenase (COX), Topoisomerase I, Akt, NF-κB, or Sec14p enzymes.
Receptor Binding Assays and Ligand-Binding Dynamics
There are no published studies detailing the binding affinity or dynamics of this compound with any specific biological receptors.
Protein-Ligand Interaction Mapping using Biophysical Techniques (e.g., SPR, ITC)
Biophysical studies using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to map the interaction between this compound and target proteins have not been reported.
Cellular Pathway Modulation In Vitro
Apoptosis Induction Pathways in Cancer Cell Lines (e.g., Caspase Activation, Mitochondrial Membrane Potential)
Specific data on the ability of this compound to induce apoptosis in cancer cell lines is not available. Consequently, there is no information regarding its effects on key apoptotic markers such as caspase activation or changes in mitochondrial membrane potential.
Autophagy Modulation in Cellular Models
There is no available research on the effects of this compound on autophagic processes in in vitro cellular models.
Inhibition of Cell Cycle Progression in Cultured Cells
At present, there is a lack of specific studies detailing the effects of This compound on cell cycle progression in cultured cells. However, research on the broader class of benzoxazole (B165842) derivatives suggests that this scaffold is a promising pharmacophore for the development of anticancer agents that can modulate the cell cycle. For instance, certain 2-substituted benzoxazole derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. While the precise impact of the 3-methoxybenzyl group attached via a sulfanyl (B85325) linker remains to be elucidated, it is plausible that this compound could exhibit similar cytostatic effects. Further investigation is required to determine its specific influence on key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) in various cancer cell lines.
Inflammatory Mediator Modulation in Cell-Based Assays
The potential for This compound to modulate inflammatory mediators is suggested by studies on related 2-thio benzoxazole compounds. Research has demonstrated that derivatives of 2-thio benzoxazole possess anti-inflammatory properties. These compounds have been shown to be effective in various cell-based assays that model inflammation. The mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes and cytokines. The substitution at the sulfur atom with a 3-methoxybenzyl group could influence the compound's ability to interact with inflammatory targets. It is hypothesized that this structural feature may enhance its potency or selectivity in modulating inflammatory pathways, but dedicated in vitro studies are necessary to confirm and characterize these effects.
Structure-Activity Relationship (SAR) Studies for Defined In Vitro Activities
Comprehensive Structure-Activity Relationship (SAR) studies specifically for This compound are not extensively documented. However, general SAR principles for the 2-thio-benzoxazole class of compounds can provide some insights.
Identification of Pharmacophore Features
For many biologically active benzoxazole derivatives, the key pharmacophoric features include the planar benzoxazole ring system, which can engage in π-π stacking interactions, and a hydrogen bond acceptor (the oxygen and nitrogen atoms). The sulfur atom in the sulfanyl linker can also act as a hydrogen bond acceptor or participate in other non-covalent interactions. The substituted benzyl (B1604629) group provides a hydrophobic region that can fit into corresponding pockets of target enzymes or receptors. The specific arrangement of these features in This compound would define its pharmacophore and its potential biological targets.
Resistance Mechanism Studies in Model Organisms/Cell Lines In Vitro
There is currently no available information regarding in vitro studies on resistance mechanisms to This compound in any model organisms or cell lines. As with any novel compound with potential therapeutic applications, future research would need to address the possibility of acquired resistance. Such studies would typically involve generating resistant cell lines through continuous exposure to the compound and then identifying the molecular changes responsible for the resistant phenotype, such as target mutations, upregulation of efflux pumps, or activation of alternative signaling pathways.
Genetic Basis of Resistance in Cell Lines
Currently, there are no published studies that have developed or characterized cell lines with acquired resistance to this compound. The generation of such resistant cell lines through methods like prolonged exposure to escalating concentrations of the compound would be a critical first step. Subsequent genetic analyses could then be employed to elucidate the mechanisms of resistance.
Potential research avenues would include:
Whole-Exome Sequencing (WES): To identify specific gene mutations that arise in resistant cell populations compared to their sensitive parental counterparts.
RNA Sequencing (RNA-Seq): To analyze differential gene expression patterns and identify upregulated or downregulated pathways that contribute to the resistant phenotype. This could include the overexpression of drug efflux pumps (e.g., ABC transporters), alterations in drug-metabolizing enzymes, or changes in the expression of the drug's molecular target.
CRISPR-Cas9 Screening: To systematically knock out genes in sensitive cells to identify those whose loss confers resistance, thereby pinpointing essential components of the compound's mechanism of action.
Without such experimental data, the genetic basis of resistance to this compound remains entirely speculative.
Biochemical Adaptations in Resistant Cell Models
In the absence of established resistant cell models for this compound, there is no information on the biochemical adaptations that cells might employ to survive treatment. Research in this area would logically follow the development of resistant cell lines.
Key biochemical investigations would involve:
Proteomic Analysis: Using techniques like mass spectrometry to compare the proteomes of sensitive and resistant cells. This could reveal changes in the levels of proteins involved in drug transport, metabolism, or the target pathway.
Metabolomic Profiling: To identify alterations in cellular metabolism that may provide resistant cells with a survival advantage.
Enzyme Activity Assays: To directly measure changes in the activity of specific enzymes that may be involved in the compound's mechanism of action or resistance to it.
A hypothetical data table illustrating the kind of findings that could emerge from such studies is presented below. It is important to note that this table is for illustrative purposes only and is not based on actual experimental data for this compound.
| Protein/Metabolite | Parental Cell Line (Fold Change) | Resistant Cell Line (Fold Change) | Putative Role in Resistance |
| ABCB1 (P-glycoprotein) | 1.0 | 8.5 | Increased drug efflux |
| Cytochrome P450 1A1 | 1.0 | 4.2 | Enhanced drug metabolism |
| Target Protein X | 1.0 | 0.2 | Decreased target expression |
| Glutathione | 1.0 | 3.7 | Increased drug detoxification |
This table is a hypothetical representation of potential research findings and is not based on published data for the specified compound.
Selectivity and Polypharmacology Profiling In Vitro
The selectivity and potential for multi-target interactions (polypharmacology) of this compound have not been characterized in the public domain. Such profiling is essential for understanding a compound's therapeutic potential and potential for off-target effects.
Off-Target Binding Assessment using Panel Screening
A standard approach to assess selectivity is to screen the compound against a large panel of purified kinases or other relevant protein targets. For instance, a kinome scan would evaluate the binding affinity of this compound against hundreds of different kinases. The results of such a screen would typically be presented as the percentage of inhibition at a given concentration or as dissociation constants (Kd) for any significant interactions.
The table below illustrates a hypothetical outcome of a kinase panel screen, demonstrating how data on off-target binding would be presented. This is a fictional representation.
| Kinase Target | Percent Inhibition @ 1 µM |
| Target Kinase A | 95% |
| Off-Target Kinase B | 65% |
| Off-Target Kinase C | 48% |
| Off-Target Kinase D | <10% |
This table is a hypothetical representation of potential research findings and is not based on published data for the specified compound.
Multi-Targeting Strategies and Network Pharmacology In Vitro
Network pharmacology is a computational and experimental approach used to understand the effects of a drug on a complex network of interacting proteins and pathways. An in vitro network pharmacology investigation of this compound would first require the identification of its direct molecular targets and off-targets through panel screening.
Following target identification, further in vitro studies in relevant cell models would be necessary to validate the functional consequences of these interactions. This could involve:
Western Blotting: To assess the phosphorylation status or expression levels of downstream proteins in pathways modulated by the identified targets.
Cell-Based Assays: To measure the effects on cellular processes such as proliferation, apoptosis, or cell cycle progression, which are governed by the targeted networks.
Analytical and Bioanalytical Methodologies for Research Applications of 2 3 Methoxybenzyl Sulfanyl 1,3 Benzoxazole
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are fundamental in the isolation and purity determination of synthesized organic molecules like 2-[(3-methoxybenzyl)sulfanyl]-1,3-benzoxazole. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity assessment of this compound. A reverse-phase HPLC method is often the primary choice for such aromatic, moderately polar compounds.
Method development would typically involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity. A C18 column is a common starting point for the stationary phase due to its hydrophobicity, which allows for good retention of aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous component (like water with a buffer such as phosphate or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components in a reasonable timeframe and with good peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the benzoxazole (B165842) chromophore exhibits maximum absorbance.
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is not typically used for the analysis of the parent compound due to its relatively high molecular weight and low volatility. However, it is an invaluable tool for assessing the presence of volatile byproducts and residual solvents from the synthesis process. omicsonline.org
Potential volatile impurities could include starting materials such as 3-methoxybenzyl alcohol or 2-mercaptobenzoxazole (B50546), as well as reaction solvents like toluene or dimethylformamide. For GC analysis, a capillary column with a non-polar or moderately polar stationary phase is generally used. A flame ionization detector (FID) is common for the detection of organic compounds, offering high sensitivity. Temperature programming of the GC oven is crucial to ensure the separation of compounds with a range of boiling points.
Spectrophotometric and Fluorometric Quantification Techniques in Research Matrices
Spectroscopic methods provide rapid and sensitive means for the quantification of compounds in various research matrices, such as buffer solutions or cell culture media.
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for determining the concentration of absorbing species in a solution. The benzoxazole ring system in this compound contains a chromophore that absorbs UV radiation. By measuring the absorbance of a solution at a specific wavelength (λmax), the concentration can be determined using the Beer-Lambert law, provided a standard curve is established.
The λmax for 2-substituted benzoxazoles typically falls in the UV region. scielo.br A preliminary scan of a dilute solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be performed to identify the wavelength of maximum absorbance. Subsequently, a calibration curve of absorbance versus concentration would be generated using a series of standard solutions of known concentrations.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| λmax | ~285 nm |
| Molar Extinction Coefficient (ε) | ~15,000 L mol⁻¹ cm⁻¹ |
| Linear Range | 1 - 25 µM |
The benzoxazole scaffold is known to be a fluorescent moiety, and its derivatives are often highly fluorescent. acs.org This intrinsic property can be exploited for highly sensitive and selective quantification using fluorescence spectroscopy. If this compound exhibits native fluorescence, a method can be developed by determining its excitation and emission maxima. A calibration curve of fluorescence intensity versus concentration would then be constructed.
The sensitivity of fluorescence spectroscopy is often orders of magnitude greater than that of UV-Vis spectrophotometry, allowing for the detection of the compound at much lower concentrations. This is particularly advantageous for bioanalytical applications where sample volumes are limited and analyte concentrations are low. The Stokes shift, which is the difference between the excitation and emission wavelengths, is an important characteristic of a fluorescent molecule.
Advanced Separation Techniques for Complex Mixture Analysis
In many research applications, such as metabolism studies or reaction monitoring, this compound may be present in complex mixtures. In such cases, advanced hyphenated analytical techniques are indispensable for both separation and identification of the components. ajrconline.org
Hyphenated techniques combine a separation method with a spectroscopic detection method. For the analysis of this compound and its potential metabolites or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most powerful and informative technique. longdom.org LC-MS couples the high-resolution separation capabilities of HPLC with the sensitive and selective detection and structural elucidation power of mass spectrometry.
In an LC-MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the molecules are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. Further fragmentation of the parent ion (MS/MS) can yield structural information, enabling the identification of unknown compounds. This makes LC-MS an ideal tool for identifying metabolites in biological samples or characterizing impurities in a synthetic mixture. Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the definitive identification of any volatile impurities. ajrconline.org
Chiral Chromatography for Enantiomeric Purity
There is currently no available scientific literature describing the use of chiral chromatography for the separation of enantiomers or the determination of enantiomeric purity for this compound. As the molecule contains a stereocenter, such methodologies would be critical for understanding its stereospecific properties. However, no studies have been published detailing the specific chiral stationary phases, mobile phases, or detection methods that would be suitable for this compound.
Hyphenated Techniques (LC-MS/MS) for Metabolite Identification In Vitro
No research has been published on the in vitro metabolism of this compound. Consequently, there are no available data on the application of hyphenated techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the identification of its metabolites. Studies of this nature are essential for characterizing the biotransformation of a compound, yet for this compound, this information is not present in the current body of scientific literature.
Dissolution and Formulation Studies for In Vitro Experimentation
Information regarding the dissolution properties and specific formulation strategies for preparing this compound for in vitro experimentation, such as the preparation of stock solutions for cell culture, is not available in published research. The solubility of a compound is a fundamental parameter for in vitro assays, and the development of appropriate stock solutions is a critical first step. However, no studies have documented the solubility of this compound in various solvents or the methods for its formulation to ensure stability and bioavailability in cell-based assays.
An exploration of the future research landscape for the chemical compound This compound reveals a trajectory poised at the intersection of rational drug design, novel mechanistic discovery, and cutting-edge computational science. While research on this specific molecule is nascent, the broader benzoxazole scaffold serves as a rich foundation for predicting future avenues of investigation. The benzoxazole core is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. jocpr.commdpi.comresearchgate.net This inherent potential underscores the importance of a structured approach to unlocking the therapeutic promise of its derivatives, including this compound.
Q & A
Basic Questions
Q. What solvent-free synthetic methods are recommended for synthesizing 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole derivatives?
- Methodological Answer : A solvent-free grinding approach using an agate mortar and pestle is effective. Combine 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide (1 mmol) with substituted aldehydes (1 mmol) and grind for 15–20 minutes at 25°C. Add a 1:1 mixture of sodium borohydride and boric acid to reduce reaction time, and monitor progress via TLC (chloroform:methanol, 7:3). Purify the product by recrystallization from ethanol . This method minimizes solvent waste and improves yield compared to traditional reflux methods .
Q. How should researchers optimize reaction monitoring for benzoxazole synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with a 7:3 chloroform:methanol ratio is critical for tracking aldehyde consumption and intermediate formation. For advanced monitoring, use HPLC or LC-MS to confirm intermediate purity and structural integrity. Adjust grinding time (20–30 minutes) if TLC shows residual starting material .
Q. What purification techniques are suitable for sulfanyl-benzoxazole derivatives?
- Methodological Answer : After solvent-free synthesis, wash the crude product with cold water to remove unreacted reagents. Recrystallize from ethanol or methanol to achieve >95% purity. For hygroscopic derivatives, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Advanced Research Questions
Q. How can structural modifications enhance the antimicrobial activity of this compound derivatives?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 5-position of the benzoxazole ring to improve membrane permeability. Evaluate activity via MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Derivatives with 4-tert-butylphenyl substituents show 3.9–250 μg/mL MIC ranges, comparable to reference drugs like fluconazole .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate assay conditions (e.g., broth microdilution vs. agar diffusion) and strain-specific responses. For example, discrepancies in antifungal activity may arise from variations in substituent electronic effects or assay pH. Use multivariate statistical analysis (e.g., PCA) to isolate critical structural descriptors .
Q. What computational strategies predict the binding mechanisms of sulfanyl-benzoxazole derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes like C. albicans sterol 14α-demethylase (PDB: 5TZ1). Pair with DFT calculations (B3LYP/6-31G*) to analyze electronic properties (HOMO-LUMO gaps, MEP surfaces). MD simulations (GROMACS) can further validate stability of ligand-enzyme complexes over 100 ns trajectories .
Q. How does the sulfanyl linker influence the photophysical properties of benzoxazole derivatives?
- Methodological Answer : The sulfanyl group enhances intramolecular charge transfer (ICT), leading to redshifted fluorescence (λem ≈ 450–500 nm). Characterize using UV-Vis (DMF, 10<sup>−5</sup> M) and fluorescence spectroscopy. Derivatives with 2,4-dihydroxyphenyl substituents exhibit microenvironment-sensitive emission, useful for bioimaging .
Critical Considerations for Experimental Design
- Green Chemistry : Prioritize solvent-free or aqueous-phase synthesis to align with green chemistry principles .
- Characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) and HRMS for structural confirmation. IR can validate sulfanyl (C–S, ~650 cm<sup>−1</sup>) and oxazole (C=N, ~1600 cm<sup>−1</sup>) bonds .
- Biological Assays : Include positive controls (e.g., sulfamethoxazole for antibacterial assays) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
